Felypressin is a synthetic analog of vasopressin, primarily used in local anesthetic formulations for dental procedures due to its vasoconstrictive properties. Felypressin Impurity A refers to a specific impurity that may arise during the synthesis or formulation of felypressin. Understanding this impurity is crucial for ensuring the safety and efficacy of pharmaceutical products containing felypressin.
Felypressin is generally synthesized through various peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase synthesis. Impurities such as Felypressin Impurity A can occur due to incomplete reactions, degradation, or side reactions during the synthesis process.
Felypressin and its impurities are classified under peptide drugs, specifically as non-catecholamine vasoconstrictors. They are categorized based on their chemical structure, biological activity, and therapeutic applications.
The synthesis of felypressin typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The SPPS method allows for the stepwise assembly of amino acids on a solid support, facilitating purification at each stage.
Technical Details:
The production process must be closely monitored to minimize the formation of impurities like Felypressin Impurity A, which can arise from incomplete reactions or degradation of the peptide chain.
Felypressin has a specific molecular structure characterized by its sequence of amino acids. The structure of Felypressin Impurity A may differ slightly from that of felypressin due to variations in the amino acid sequence or modifications that occur during synthesis.
The formation of Felypressin Impurity A can be attributed to several chemical reactions that occur during the synthesis process. These may include:
Technical Details:
Felypressin acts primarily through its interaction with vasopressin receptors, leading to vasoconstriction and reduced blood flow in targeted areas. The presence of impurities like Felypressin Impurity A may alter this mechanism slightly but generally retains similar pharmacological effects.
The mechanism involves:
Felypressin is primarily used in clinical settings for:
Felypressin Impurity A represents a structurally modified derivative of the synthetic nonapeptide felypressin (PLV-2), a non-catecholamine vasoconstrictor employed in dental anesthetics. This impurity arises during the synthesis, purification, or storage of felypressin-based pharmaceutical formulations. Regulatory authorities mandate strict control and characterization of such impurities due to their potential impact on drug efficacy, stability, and safety profiles. Felypressin Impurity A exemplifies a specific process-related impurity requiring identification and quantification to ensure compliance with pharmacopeial standards like the European Pharmacopoeia (EP) [1] [6]. Its presence, even at trace levels, necessitates rigorous analytical monitoring to guarantee the quality and consistency of felypressin-containing medicinal products.
Felypressin Impurity A is systematically identified by multiple nomenclature systems reflecting its chemical origin and structure:
Within peptide impurity classification frameworks, Impurity A is categorized as a chemically modified derivative, specifically resulting from the bis-acetamidomethylation of the cysteine residues involved in the disulfide bond of the native felypressin structure. This modification occurs upon reduction of the critical disulfide bridge (Cys1-Cys6) in felypressin followed by alkylation with iodoacetamide or similar reagents, often during synthesis or handling under non-optimized conditions [1] [9]. Consequently, it falls under the subclass of "Reduced and Alkylated" peptide impurities.
Table 1: Key Molecular Properties of Felypressin Impurity A vs. Felypressin API
Property | Felypressin Impurity A | Felypressin API |
---|---|---|
Chemical Name | Complex diamide derivative (See above) | L-Cysteinyl-L-phenylalanyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysylglycinamide cyclic (1→6)-disulfide [9] |
Primary Synonym | S1,S6-bis[(acetylamino)methyl]-(reduced felypressin) | PLV-2, Octapressin, Phe(2)-Lys(8)-vasopressin [7] [9] |
Molecular Formula | C₅₂H₇₇N₁₅O₁₃S₂ | C₄₆H₆₅N₁₃O₁₁S₂ |
Molecular Weight (g/mol) | 1184.39 | 1040.22 [5] [9] |
CAS Registry Number | Not Assigned (NA) | 56-59-7 [5] [6] [7] |
Key Structural Feature | Reduced Cys1-Cys6 bond, S-acetamidomethylated Cys residues | Intact cyclic structure via Cys1-Cys6 disulfide bridge [9] [10] |
Impurity Classification | Reduced and Alkylated Process-Related Impurity | Active Pharmaceutical Ingredient |
Felypressin Impurity A is intrinsically linked to the chemical synthesis and purification processes of the felypressin Active Pharmaceutical Ingredient (API). The formation of the native disulfide bond (Cys1-Cys6) is a critical and often challenging step in the production of felypressin. Strategies to form this bond frequently involve:
The occurrence of Impurity A arises primarily under two scenarios:
The pharmacological relevance of controlling Impurity A stems directly from the critical role of the disulfide bond in felypressin's biological activity. Felypressin exerts its vasoconstrictive effects primarily through agonist activity at the Vasopressin V1a receptor (AVPR1A) [5] [7] [9]. This activity is highly dependent on the intact three-dimensional structure stabilized by the Cys1-Cys6 disulfide bridge. Impurity A, lacking this bridge and bearing bulky acetamidomethyl modifications, exhibits:
Therefore, the presence of Impurity A represents a pharmacologically inactive or significantly less active component within the felypressin drug substance or product. Monitoring and controlling its levels is essential not only for meeting regulatory requirements (EP monographs) [6] [8] but also for ensuring the therapeutic consistency and potency of the final medication. Elevated levels of Impurity A could indicate suboptimal synthesis or purification conditions, potentially correlating with a reduction in the overall pharmacological efficacy of the product batch. Consequently, it serves as a critical quality attribute (CQA) in felypressin manufacturing.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7